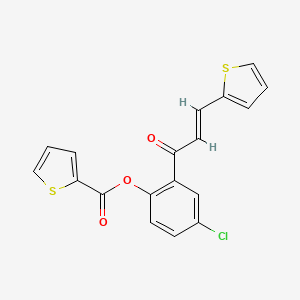
(E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on their structure. They are generally stable compounds and can exhibit a variety of properties and applications .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Limiting
Designed and synthesized thiophene dyes, including compounds structurally related to (E)-4-chloro-2-(3-(thiophen-2-yl)acryloyl)phenyl thiophene-2-carboxylate, have been explored for their potential in optoelectronic devices aimed at protecting human eyes and optical sensors. These compounds demonstrate significant nonlinear absorption and optical limiting behaviors under laser excitation, attributed to a two-photon absorption process. The nonlinear optical properties of these dyes are tuned through molecular engineering, making them suitable for applications in photonic or optoelectronic devices for eye and sensor protection, as well as for stabilizing light sources in optical communications (Anandan et al., 2018).
Solar Cell Applications
Research into organic sensitizers for solar cell applications has led to the development of novel compounds with structures similar to the thiophene-based carboxylate . These organic sensitizers, engineered at the molecular level, show exceptional photovoltaic performance when anchored onto TiO2 films, achieving high incident photon to current conversion efficiencies. This highlights the potential of such compounds in enhancing solar energy conversion, contributing to the advancement of solar cell technology (Kim et al., 2006).
Electrophilic Reactions
In the realm of synthetic chemistry, derivatives of thiophene carboxylates serve as key intermediates in electrophilic reactions promoted by samarium diiodide. These reactions enable the regioselective functionalization of thiophene rings, facilitating the synthesis of complex molecules with potential applications ranging from pharmaceuticals to materials science. The ability to introduce functional groups at specific positions on the thiophene ring expands the toolbox available to synthetic chemists for creating novel compounds (Yang et al., 2000).
Optical and Bioconjugation Applications
Thiophene-based compounds, similar to the carboxylate , have been explored for their optical properties and potential in bioconjugation applications. Studies focusing on the mechanisms of amide formation in aqueous media reveal the intricate behaviors of these compounds when interacting with biomolecules. This research lays the groundwork for the development of novel bioconjugation strategies and the design of fluorescent probes for biological imaging and diagnostics (Nakajima & Ikada, 1995).
Anti-Microbial Agents
The exploration of thiophene-based compounds as anti-microbial agents has led to the synthesis of molecules displaying potent activity against a range of microorganisms. These compounds, through careful design and synthesis, hold promise in the development of new antimicrobial drugs to combat resistant strains of bacteria. The investigation into their mechanism of action and optimization for increased efficacy is an ongoing area of research (Manivannan, 2020).
Wirkmechanismus
Target of Action
Thiophene and its derivatives, which are key components of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the reactivity of enaminones, a class of compounds to which this molecule belongs, is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . This allows them to be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .
Biochemical Pathways
Thiophene derivatives are known to have a wide range of therapeutic applications . They have been reported to be effective in various disease scenarios, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
It has been reported that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
Action Environment
It is known that the synthesis of thiophene derivatives can be influenced by environmental conditions . For example, for the synthesis of 2-nitrothiophenes, the reaction was carried out at room temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-chloro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3S2/c19-12-5-8-16(22-18(21)17-4-2-10-24-17)14(11-12)15(20)7-6-13-3-1-9-23-13/h1-11H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCYBPQPWATTJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)
![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)
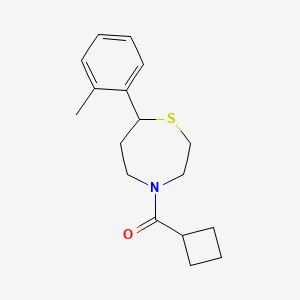
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2986925.png)
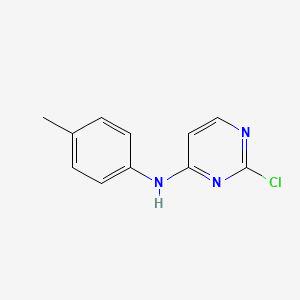
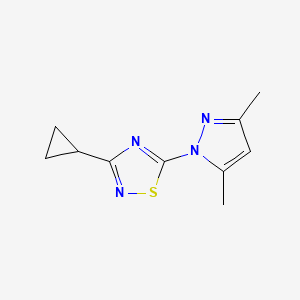

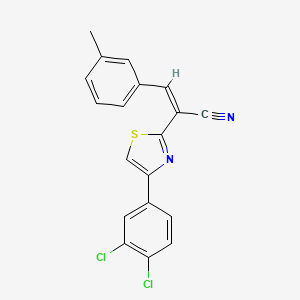
![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)
![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)
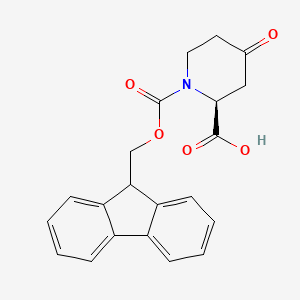
![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)
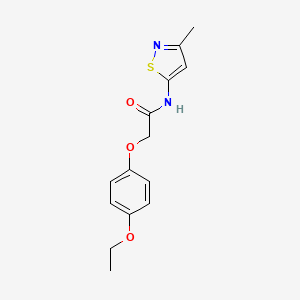
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B2986941.png)